1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL
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Overview
Description
1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is an organic compound with the molecular formula C10H13F2NO2 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a phenyl ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(difluoromethoxy)benzaldehyde and nitroethane.
Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2-(difluoromethoxy)benzaldehyde and nitroethane to form a nitro alcohol intermediate.
Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Condensation: The compound can participate in condensation reactions to form imines or Schiff bases when reacted with aldehydes or ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction yields.
Scientific Research Applications
1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL can be compared with similar compounds such as:
1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-Amino-1-[2-(methoxy)phenyl]propan-2-OL: The methoxy group in this compound lacks fluorine atoms, potentially affecting its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H13F2NO2 |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3 |
InChI Key |
MEEKLVVMEKPWBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1OC(F)F)N)O |
Origin of Product |
United States |
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